molecular formula C16H10BrClN2O2 B6217864 5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carbaldehyde CAS No. 2751610-39-4

5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carbaldehyde

Cat. No.: B6217864
CAS No.: 2751610-39-4
M. Wt: 377.6
InChI Key:
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Description

5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carbaldehyde is a complex organic compound that features a pyridine ring substituted with a bromo group and a carbaldehyde group, as well as an isoquinoline moiety substituted with a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Bromination and Chlorination:

    Coupling Reaction: The final step involves coupling the isoquinoline moiety with the pyridine ring through a nucleophilic substitution reaction, where the methoxy group acts as a leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, Thiols, Sodium methoxide (NaOMe)

Major Products

    Oxidation: 5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carboxylic acid

    Reduction: 5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carboxylic acid
  • 5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-methanol
  • 7-chloroisoquinolin-5-yl derivatives

Uniqueness

5-bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both bromo and chloro groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2751610-39-4

Molecular Formula

C16H10BrClN2O2

Molecular Weight

377.6

Purity

95

Origin of Product

United States

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